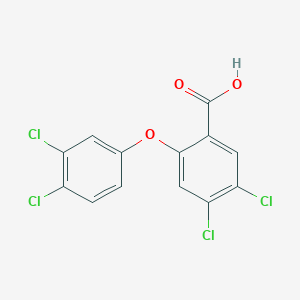
1-(Ethenesulfonyl)hept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethenesulfonyl)hept-1-ene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a sulfonyl group attached to an ethene moiety, which is further connected to a heptene chain
Méthodes De Préparation
The synthesis of 1-(Ethenesulfonyl)hept-1-ene typically involves the reaction of hept-1-ene with ethenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and obtain a high-purity product.
Analyse Des Réactions Chimiques
1-(Ethenesulfonyl)hept-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the hept-1-ene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For example, the addition of bromine to this compound results in the formation of dibromo derivatives.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can convert the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition of hydrogen bromide to this compound yields 1-bromo-1-(ethenesulfonyl)heptane.
Applications De Recherche Scientifique
1-(Ethenesulfonyl)hept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific pharmacological profiles.
Industry: The compound is used in the production of polymers and other materials with desirable properties, such as enhanced stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(Ethenesulfonyl)hept-1-ene involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond in the hept-1-ene moiety allows for interactions with other molecules through addition reactions, further influencing its biological and chemical effects.
Comparaison Avec Des Composés Similaires
1-(Ethenesulfonyl)hept-1-ene can be compared with other similar compounds, such as:
Hept-1-ene: A simple alkene with a similar carbon chain but lacking the sulfonyl group. It is less reactive and has different applications.
Ethenesulfonyl chloride: A sulfonyl chloride derivative used in the synthesis of sulfonyl compounds. It is more reactive and used as a reagent in organic synthesis.
1-(Ethenesulfonyl)hex-1-ene: A compound with a shorter carbon chain, which may exhibit different reactivity and properties compared to this compound.
The uniqueness of this compound lies in its combination of a sulfonyl group and a heptene chain, providing a balance of reactivity and stability that is valuable in various applications.
Propriétés
Numéro CAS |
595557-04-3 |
|---|---|
Formule moléculaire |
C9H16O2S |
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
1-ethenylsulfonylhept-1-ene |
InChI |
InChI=1S/C9H16O2S/c1-3-5-6-7-8-9-12(10,11)4-2/h4,8-9H,2-3,5-7H2,1H3 |
Clé InChI |
MQXKRJXYKDEXTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)




![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)


![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)


![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
